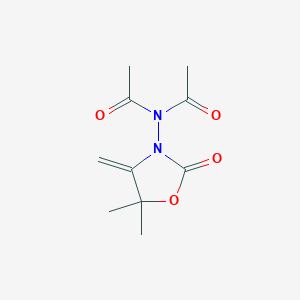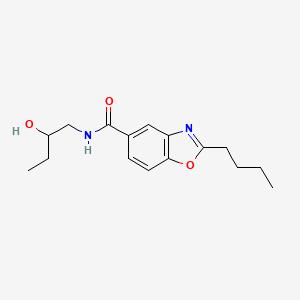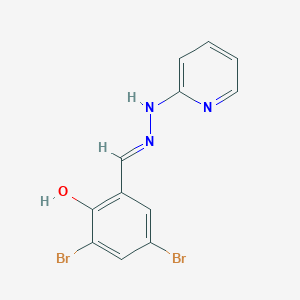
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide, also known as Linezolid, is an antibiotic that is used to treat infections caused by Gram-positive bacteria. It was first discovered in the late 1990s and was approved by the FDA in 2000. Linezolid is a member of the oxazolidinone class of antibiotics and is an important tool in the fight against antibiotic-resistant bacteria.
作用機序
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide works by inhibiting bacterial protein synthesis. It binds to a specific site on the bacterial ribosome, preventing the formation of the initiation complex that is necessary for protein synthesis. This prevents the bacteria from producing the proteins that are necessary for their survival and reproduction.
Biochemical and Physiological Effects:
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to have minimal effects on human cells and tissues. It does not interfere with human protein synthesis and does not have significant toxicity at therapeutic doses. However, N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can have some side effects such as headache, nausea, and diarrhea.
実験室実験の利点と制限
One advantage of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is its effectiveness against antibiotic-resistant bacteria. This makes it a valuable tool for researchers studying antibiotic resistance. However, N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is relatively expensive compared to other antibiotics, which can limit its use in some research settings.
将来の方向性
There are several areas of research that are currently being explored with regards to N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide. One area of interest is the development of new derivatives of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide that may have improved effectiveness against certain bacterial strains. Another area of research is the development of new methods for synthesizing N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide that may be more efficient or cost-effective. Additionally, there is ongoing research into the mechanisms of antibiotic resistance and how N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can be used to combat this growing problem.
合成法
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-cyanobenzaldehyde, which is reacted with ethyl acetoacetate to form a compound called 5,5-dimethyl-2,4-dioxo-1,3-oxazolidine. This compound is then reacted with acetic anhydride to form N-acetyl-5,5-dimethyl-2,4-dioxo-1,3-oxazolidine. The final step in the synthesis involves the reaction of N-acetyl-5,5-dimethyl-2,4-dioxo-1,3-oxazolidine with a compound called 4-methyl-2-oxo-1,3-oxazolidine to form N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide.
科学的研究の応用
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has been extensively studied for its effectiveness against various bacterial infections. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), two bacteria that are resistant to many other antibiotics. N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has also been used to treat pneumonia, skin infections, and other bacterial infections.
特性
IUPAC Name |
N-acetyl-N-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-10(4,5)16-9(15)11(6)12(7(2)13)8(3)14/h1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOJBWRLKZCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=C)C(OC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5962537.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)

![methyl 4-[5-methyl-4-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)

![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)